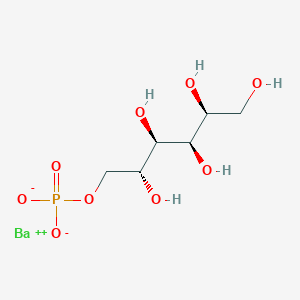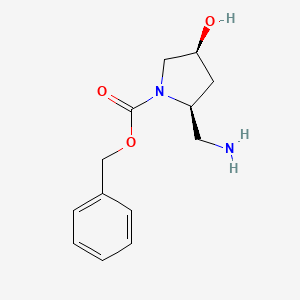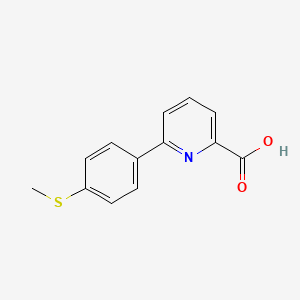
6-(4-Methylthiophenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds like 6-phenylethynyl picolinic acid (PEPCA) involves biotransformation or chemical synthesis methods. For example, PEPCA was synthesized chemically by converting 6-bromopicolinic acid to methyl 6-bromopicolinate, which was then coupled with phenylacetylene to yield methyl 6-phenylethynyl picolinate. This intermediate was hydrolyzed to afford PEPCA. Similar strategies can be applied for the synthesis of 6-(4-Methylthiophenyl)picolinic acid, adjusting reagents and conditions to introduce the 4-methylthiophenyl group (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant information about their electronic and spatial configuration, which can be inferred for 6-(4-Methylthiophenyl)picolinic acid. For instance, coordination chemistry of picolinic acid-based ligands shows preorganization for octahedral geometries suited for tetragonal symmetries. These insights highlight the molecule's potential for forming complex structures with metals, suggesting similar capabilities for the subject compound (Comba et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving picolinic acid derivatives often include coordination to metal ions, forming stable complexes. The behavior of these complexes in solid state and solution reflects on the reactivity and stability of the picolinic acid moiety. Such characteristics could be expected with the addition of a 4-methylthiophenyl group, influencing the compound's electronic properties and reactivity patterns (Koleša-Dobravc et al., 2014).
Physical Properties Analysis
The physical properties of picolinic acid derivatives, such as solubility, melting point, and crystallinity, can be significantly altered by substituent groups. The introduction of a 4-methylthiophenyl group would likely affect these properties, potentially enhancing the compound's utility in various applications. Analysis of similar compounds provides a foundation for predicting the physical characteristics of 6-(4-Methylthiophenyl)picolinic acid.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of 6-(4-Methylthiophenyl)picolinic acid in various environments. Research on picolinic acid and its derivatives highlights the influence of substituents on these properties, suggesting that the 4-methylthiophenyl group could impart unique chemical behaviors suitable for specific applications (Gabe et al., 1986).
Applications De Recherche Scientifique
Reactivity and Mechanistic Insights
Research has shown significant interest in the reactivity of nitric oxide and nitrosonium ion with copper(II/I) Schiff base complexes, where derivatives of picolinic acid play a crucial role. The study by Mishra et al. (2022) explored the reactivity of Schiff base ligands, leading to imine C═N bond cleavage and the oxidation of pyridine-2-aldehyde to pyridine-2-carboxylic acid. This reaction mechanism provides insights into the transformation of picolinic acid derivatives and their potential applications in catalysis and material science (Mishra et al., 2022).
Picolinic Acid Catabolism
Picolinic acid, a derivative of picolinic acid, has been studied for its microbial degradation pathway. Qiu et al. (2018) demonstrated that picolinic acid is converted through several steps involving microbial enzymes, highlighting the biological degradation and utilization of picolinic acid derivatives. This understanding contributes to the environmental bioremediation of picolinic acid and its derivatives (Qiu et al., 2018).
Material Science Applications
The synthesis and properties of picolinic acid derivatives have been explored for their potential applications in advanced material sciences. Wang et al. (2006) discussed the synthesis of 6-phenylethynyl picolinic acid and its use in preparing thermally reactive derivatives for aerospace polymers, demonstrating the versatility of picolinic acid derivatives in high-performance materials (Wang et al., 2006).
Catalysis and Coordination Chemistry
Research has also focused on the coordination chemistry of picolinic acid derivatives, as exemplified by the work of Andres and Chauvin (2011), who synthesized 6-phosphoryl picolinic acid derivatives as europium and terbium sensitizers. This study highlights the application of picolinic acid derivatives in the field of luminescence and the development of new materials for sensing and imaging applications (Andres & Chauvin, 2011).
Herbicidal Activity
Picolinic acid derivatives have been explored for their herbicidal activity, providing a foundation for developing novel synthetic auxin herbicides. Feng et al. (2023) designed and synthesized 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, demonstrating potent herbicidal activity. This research offers a new perspective on the use of picolinic acid derivatives in agricultural chemistry (Feng et al., 2023).
Propriétés
IUPAC Name |
6-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYYTLBPNXXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylthiophenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


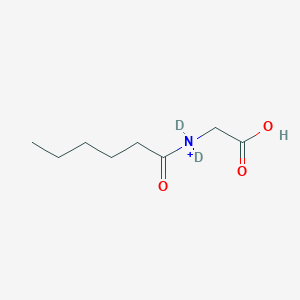
![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)
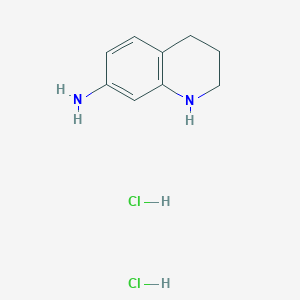
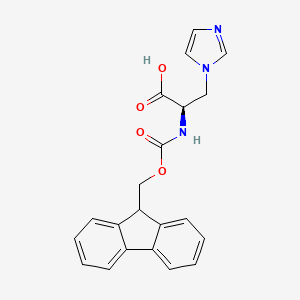
![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)
